4-Nitrobenzyl 1-thio-beta-D-glucopyranoside
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Overview
Description
4-Nitrobenzyl 1-thio-beta-D-glucopyranoside is a chemical compound with the molecular formula C13H17NO7S and a molecular weight of 331.34 g/mol. It is a glycoside in which a sugar group is bonded through one carbon to another group via an S-glycosidic bond . This compound is primarily used in biochemical research, particularly in the study of proteomics.
Preparation Methods
The synthesis of 4-Nitrobenzyl 1-thio-beta-D-glucopyranoside involves the reaction of 4-nitrobenzyl chloride with 1-thio-beta-D-glucopyranose under specific conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Chemical Reactions Analysis
4-Nitrobenzyl 1-thio-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or iron powder with hydrochloric acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, DMSO), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., Pd/C). Major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds.
Scientific Research Applications
4-Nitrobenzyl 1-thio-beta-D-glucopyranoside has several applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study the activity of beta-glucosidases.
Biology: The compound is employed in the study of glycosidase enzymes, which play a crucial role in various biological processes.
Medicine: Research involving this compound contributes to the understanding of metabolic pathways and the development of enzyme inhibitors for therapeutic purposes.
Industry: It is used in the synthesis of other glycosides and as a biochemical tool in various industrial applications.
Mechanism of Action
The mechanism of action of 4-Nitrobenzyl 1-thio-beta-D-glucopyranoside involves its interaction with beta-glucosidase enzymes . The compound acts as a substrate for these enzymes, which catalyze the hydrolysis of the glycosidic bond, releasing 4-nitrobenzyl alcohol and glucose . This reaction is crucial for studying the activity and specificity of beta-glucosidases in various biological systems .
Comparison with Similar Compounds
4-Nitrobenzyl 1-thio-beta-D-glucopyranoside can be compared with other similar compounds such as:
Para-nitrophenyl 1-thio-beta-D-glucopyranoside: This compound also serves as a substrate for beta-glucosidase enzymes and is used in similar biochemical assays.
4-Nitrophenyl-beta-D-glucopyranoside: Another substrate for beta-glucosidase, used in research and diagnostic applications.
The uniqueness of this compound lies in its specific structural features, which make it a valuable tool for studying enzyme activity and developing enzyme inhibitors .
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methylsulfanyl]oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO7S/c15-5-9-10(16)11(17)12(18)13(21-9)22-6-7-1-3-8(4-2-7)14(19)20/h1-4,9-13,15-18H,5-6H2/t9-,10-,11+,12-,13+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQUMUZAQBRAKI-LBELIVKGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CS[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858186 |
Source
|
Record name | (4-Nitrophenyl)methyl 1-thio-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35785-17-2 |
Source
|
Record name | (4-Nitrophenyl)methyl 1-thio-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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